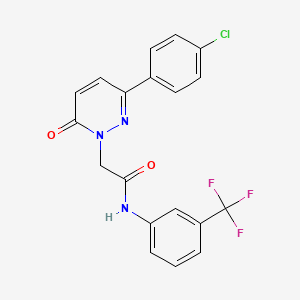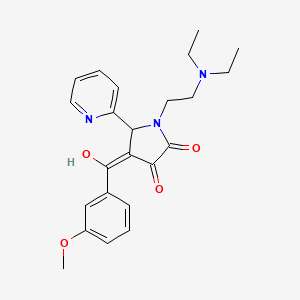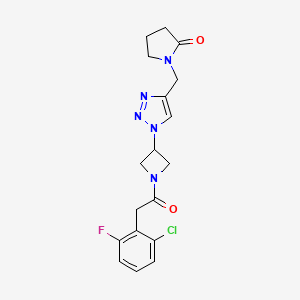![molecular formula C25H23ClN2O2S B2528494 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide CAS No. 450349-59-4](/img/structure/B2528494.png)
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide" is a synthetic molecule that appears to be related to various sulfonamide compounds with potential biological activity. Sulfonamides are a group of compounds known for their antibacterial properties and have been studied for their antitumor, antiviral, and opioid agonist activities. The structure of the compound suggests it may interact with biological systems through its sulfanyl and acetamide groups, which are common functional groups in pharmacologically active molecules.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps, starting from simple precursors. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, ring closure reactions, and final substitution at the thiol position with electrophiles . These synthetic routes are typically confirmed by spectral analysis such as IR, NMR, and mass spectrometry.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds often features a folded conformation, with aromatic rings such as the pyrimidine and phenyl rings inclined at specific angles . The presence of electronegative atoms like chlorine can influence the geometry of the molecule, affecting its biological activity. The structure of the compound likely exhibits similar conformational characteristics, which could be studied using techniques like X-ray crystallography.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions, particularly those involving their functional groups. For example, the thiol group in sulfonamides can undergo substitution reactions to yield different derivatives with potential biological activities . The acetamide group may also be involved in hydrogen bonding, which is crucial for the interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds, such as solubility, polarity, and hydrogen bonding capacity, are influenced by their molecular structure. Studies on similar compounds have used vibrational spectroscopy to characterize their vibrational signatures and have employed quantum computational approaches to understand the effects of rehybridization and hyperconjugation . The dipole moment method and quantum chemical calculations can provide insights into the preferred conformations of these molecules .
Aplicaciones Científicas De Investigación
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides, including substances like acetochlor, alachlor, butachlor, and metolachlor, reveals complex metabolic pathways that lead to DNA-reactive products. These pathways involve several metabolic steps, including the production of intermediate compounds that are bioactivated to potentially carcinogenic dialkylbenzoquinone imines. Understanding these metabolic processes can inform the assessment of similar compounds' toxicological profiles and mechanisms of action (Coleman et al., 2000).
Synthesis and Antimicrobial Evaluation of Novel Acetamides
The synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides demonstrates potential antimicrobial applications. These compounds were evaluated for their antibacterial and antifungal activities, with some showing promising results against pathogenic microorganisms. This suggests that related compounds, including the one of interest, could be explored for antimicrobial properties (Debnath & Ganguly, 2015).
Pharmacological Evaluation and Cytotoxicity Studies
N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were synthesized and evaluated for their antibacterial and enzyme inhibition potential. These studies included molecular docking and cytotoxicity assessments, highlighting a framework for investigating related compounds' pharmacological effects and safety profiles (Siddiqui et al., 2014).
Antioxidant Properties Exploration
The study on the antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives through synthesis and evaluation methods like FRAP and DPPH suggests a route for assessing the antioxidant capabilities of related structures. Identifying compounds with antioxidant activity is crucial for developing therapeutic agents against oxidative stress-related diseases (Gopi & Dhanaraju, 2020).
Design and Synthesis for Anti-inflammatory Drugs
Research involving the synthesis and molecular docking analysis of indole acetamide derivatives for anti-inflammatory applications indicates the potential for designing targeted therapeutic agents. These studies provide a basis for exploring related compounds' interactions with biological targets and optimizing their efficacy and safety (Al-Ostoot et al., 2020).
Propiedades
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O2S/c1-2-30-21-13-11-20(12-14-21)27-25(29)17-31-24-16-28(23-6-4-3-5-22(23)24)15-18-7-9-19(26)10-8-18/h3-14,16H,2,15,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLCSUAGUCNRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2528412.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate](/img/structure/B2528415.png)


![2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide](/img/structure/B2528421.png)


![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2528425.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate](/img/structure/B2528426.png)


![methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B2528431.png)
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2528432.png)
![3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2528434.png)